3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
Overview
Description
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is an organic compound with the chemical formula C9H12BFO4. It is a derivative of boronic acid that contains a fluoro and methoxy group adjacent to the boron atom. This compound is widely used as a reagent for cross-coupling reactions, which are important processes in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds between aryl halides and boronic acids .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds formed in this reaction can lead to the creation of a wide variety of organic compounds, each with their own downstream effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 214 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it relatively stable and environmentally benign . .
Preparation Methods
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is typically synthesized through a multi-step process involving the reaction of 3-hydroxy-2-fluoro-4-methoxybenzaldehyde with diethyl boronate in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.
Chemical Reactions Analysis
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions are typically biaryl compounds .
Scientific Research Applications
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize various organic compounds.
Drug Discovery: Researchers are exploring its use in the synthesis of new antibacterial and antifungal agents.
Material Science: It is used in the preparation of advanced materials with specific properties.
Comparison with Similar Compounds
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:
2-Fluoro-3-methoxyphenylboronic acid: This compound has a similar structure but lacks the ethoxy group.
3-Fluorophenylboronic acid: This compound lacks both the methoxy and ethoxy groups.
The presence of the ethoxy and methoxy groups in this compound makes it unique and can influence its reactivity and solubility properties.
Properties
IUPAC Name |
(3-ethoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5,12-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDQGGEVQJWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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